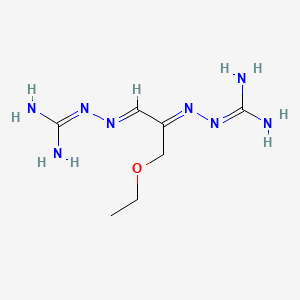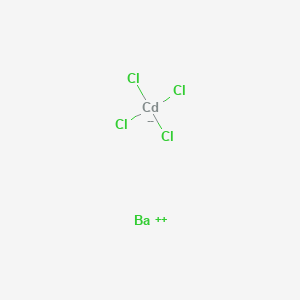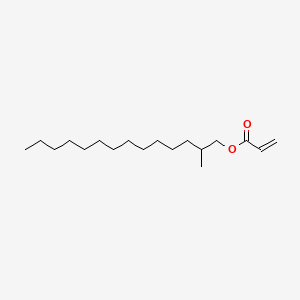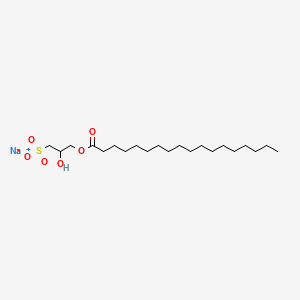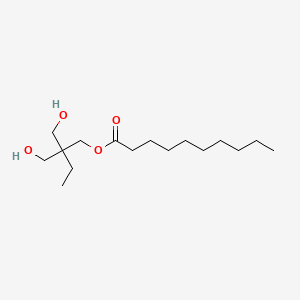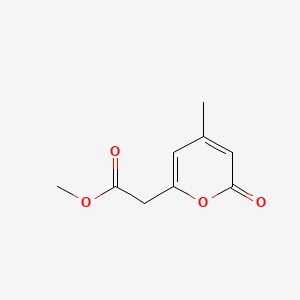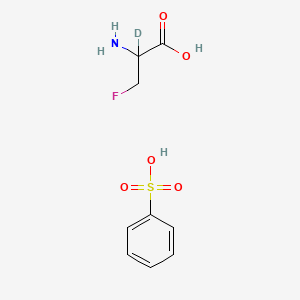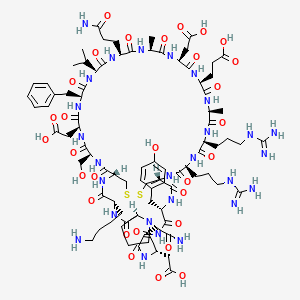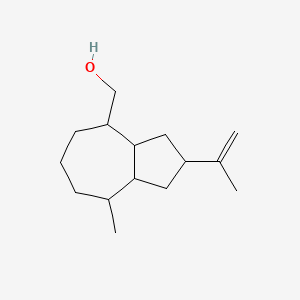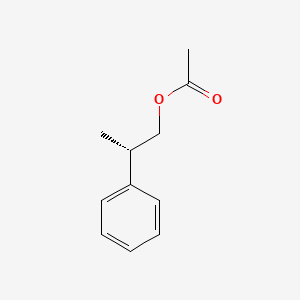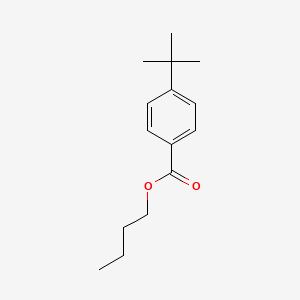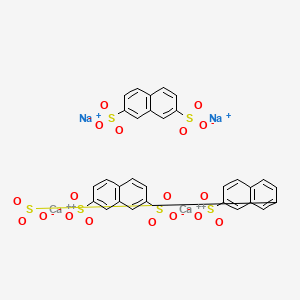
Ethanedial, trimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a trimeric form of ethanedial (glyoxal) and is composed of three glyoxal molecules and two water molecules in a relatively stable configuration . This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanedial, trimer can be synthesized through the oxidation of acetaldehyde with selenious acid or by ozonolysis of benzene . Anhydrous glyoxal can be prepared by heating solid glyoxal hydrate with phosphorus pentoxide and condensing the vapors in a cold trap . In the laboratory, glyoxal is often handled as a 40% aqueous solution, which can form a series of hydrates, including the trimeric form .
Industrial Production Methods
Commercially, glyoxal is produced either by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or by the liquid-phase oxidation of acetaldehyde with nitric acid . The largest commercial source of glyoxal is BASF in Ludwigshafen, Germany, with a production capacity of around 60,000 tons per year .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanedial, trimer undergoes various chemical reactions, including:
Oxidation: Glyoxal can be oxidized to form glyoxylic acid and oxalic acid.
Reduction: Reduction of glyoxal can produce ethylene glycol.
Condensation: Glyoxal can undergo condensation reactions to form heterocyclic compounds such as imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and selenious acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Condensation: Acidic or basic conditions can facilitate condensation reactions.
Major Products
Oxidation: Glyoxylic acid, oxalic acid.
Reduction: Ethylene glycol.
Condensation: Imidazoles and other heterocyclic compounds.
Applications De Recherche Scientifique
Ethanedial, trimer has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethanedial, trimer involves its reactive aldehyde groups, which can form covalent bonds with various nucleophiles. This reactivity allows it to crosslink polymers and proteins, making it useful in applications such as polymer chemistry and histology . The molecular targets include amino groups in proteins and other nucleophilic sites in organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyoxal: The monomeric form of ethanedial, with the formula OCHCHO.
Glyoxal dimer: A dimeric form of glyoxal, with the formula [(CHO)₂]₂·2H₂O.
Ethylene glycol hemiacetal: Another glyoxal equivalent, with the formula 1,4-dioxane-trans-2,3-diol.
Uniqueness
Ethanedial, trimer is unique due to its trimeric structure, which provides enhanced stability and reactivity compared to its monomeric and dimeric forms . This makes it particularly valuable as a crosslinking agent and in the synthesis of complex organic compounds .
Propriétés
Numéro CAS |
40094-65-3 |
|---|---|
Formule moléculaire |
C6H6O6 |
Poids moléculaire |
174.11 g/mol |
Nom IUPAC |
oxaldehyde |
InChI |
InChI=1S/3C2H2O2/c3*3-1-2-4/h3*1-2H |
Clé InChI |
XNGNMEKJNFIWRE-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C=O.C(=O)C=O.C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


